3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of dichloro and fluoro substituents on a benzamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with 4-fluoro-1-pentylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide
- 3,5-Dichloro-n-[(4-chloro-1-pentylpiperidin-4-yl)methyl]benzamide
- 3,5-Dichloro-n-[(4-methyl-1-pentylpiperidin-4-yl)methyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
918430-40-7 |
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Molecular Formula |
C18H25Cl2FN2O |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H25Cl2FN2O/c1-2-3-4-7-23-8-5-18(21,6-9-23)13-22-17(24)14-10-15(19)12-16(20)11-14/h10-12H,2-9,13H2,1H3,(H,22,24) |
InChI Key |
PZMVXRVJLVTDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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